Cas no 1489-63-0 (2-cyclohexylbutanedioic acid)
2-cyclohexylbutanedioic acid Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,2-cyclohexyl-
- 2-cyclohexylbutanedioic acid
- (+-)-Cyclohexylbernsteinsaeure
- (+-)-cyclohexylsuccinic acid
- 2-Cyclohexyl-bernsteinsaeure
- 2-cyclohexyl-succinic acid
- 2-Cyclohexylsuccinic acid
- 332194_ALDRICH
- AC1LC1HX
- AGN-PC-002TWE
- Butanedioic acid, cyclohexyl-
- Cyclohexyl-bernsteinsaeure
- Cyclohexylsuccinic acid
- SureCN258779
- Cyclohexylsuccinic acid 96%
- CS-0447008
- FROUMWCGMNOSBK-UHFFFAOYSA-N
- 1489-63-0
- 2-Cyclohexylsuccinicacid
- SCHEMBL258779
- AKOS015894397
- 2-Cyclohexylsuccinic acid #
- DTXSID60340838
- CYCLOHEXYLSUCCINIC ACID, 96%
- EN300-1857489
-
- MDL: MFCD00074966
- Inchi: 1S/C10H16O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14)
- InChI Key: FROUMWCGMNOSBK-UHFFFAOYSA-N
- SMILES: OC(C(CC(=O)O)C1CCCCC1)=O
Computed Properties
- Exact Mass: 200.10488
- Monoisotopic Mass: 200.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 145-147 °C(lit.)
- PSA: 74.6
- Solubility: Not available
2-cyclohexylbutanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857489-1g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 1g |
$1070.0 | 2023-09-18 | ||
| Enamine | EN300-1857489-5g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 5g |
$3105.0 | 2023-09-18 | ||
| Enamine | EN300-1857489-10g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 10g |
$4606.0 | 2023-09-18 | ||
| Enamine | EN300-1857489-0.05g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 0.05g |
$900.0 | 2023-09-18 | ||
| Enamine | EN300-1857489-0.1g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 0.1g |
$943.0 | 2023-09-18 | ||
| Enamine | EN300-1857489-0.25g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 0.25g |
$985.0 | 2023-09-18 | ||
| Enamine | EN300-1857489-0.5g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 0.5g |
$1027.0 | 2023-09-18 | ||
| Enamine | EN300-1857489-1.0g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1857489-2.5g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 2.5g |
$2100.0 | 2023-09-18 | ||
| Enamine | EN300-1857489-5.0g |
2-cyclohexylbutanedioic acid |
1489-63-0 | 5g |
$3105.0 | 2023-06-01 |
2-cyclohexylbutanedioic acid Related Literature
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1. 729. Optical rotatory dispersion. Part XV. Monosubstituted succinic acidsA. Fredga,J. P. Jennings,W. Klyne,Patricia M. Scopes,B. Sj?berg,S. Sj?berg J. Chem. Soc. 1965 3928
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2. 402. Organic photochemistry. Part I. The irradiation of some charge-transfer complexes of cyclohexeneR. Robson,P. W. Grubb,J. A. Barltrop J. Chem. Soc. 1964 2153
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3. 645. Perhydroindanes. Part III. cis-Hexahydroindane-1-carboxylic acidDavid W. Mathieson J. Chem. Soc. 1953 3251
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4. 152. The synthesis of some unsaturated γ-lactonesG. Swain,A. R. Todd,W. S. Waring J. Chem. Soc. 1944 548
Additional information on 2-cyclohexylbutanedioic acid
Professional Introduction to 2-cyclohexylbutanedioic acid (CAS No. 1489-63-0)
2-cyclohexylbutanedioic acid, with the chemical formula C10H16O4, is a significant compound in the field of pharmaceutical chemistry and biochemical research. Its molecular structure, featuring a cyclohexyl group attached to a butanedioic acid backbone, imparts unique physicochemical properties that make it a valuable intermediate in synthetic chemistry and drug development. This introduction delves into the compound's structural characteristics, synthesis methods, applications in medicinal chemistry, and recent advancements in its utilization within academic and industrial research.
The structural motif of 2-cyclohexylbutanedioic acid consists of a cyclohexyl ring linked to a di-carboxylic acid segment. This configuration contributes to its versatility as a building block in organic synthesis. The cyclohexyl group provides steric hindrance and lipophilicity, while the carboxylic acid functionalities allow for further derivatization through esterification, amidation, or salt formation. Such properties make it particularly useful in designing molecules with enhanced solubility and metabolic stability, which are critical factors in drug formulation.
The synthesis of 2-cyclohexylbutanedioic acid typically involves multi-step organic reactions. One common approach begins with the cyclization of cyclohexanone derivatives followed by oxidation to introduce the carboxylic acid groups. Alternatively, functional group transformations on linear precursors like 2-cyclohexylbutanone can be employed. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have been optimized to improve yield and purity. These methodologies align with modern green chemistry principles by minimizing waste and utilizing sustainable catalysts.
In recent years, 2-cyclohexylbutanedioic acid has garnered attention for its role in the development of novel therapeutic agents. Its structural framework is amenable to modifications that enhance binding affinity to biological targets. For instance, researchers have explored its derivatives as potential inhibitors of enzymes implicated in inflammatory diseases. The cyclohexyl moiety can be engineered to mimic natural substrates or modulate enzyme conformation, while the di-carboxylic acid groups provide multiple interaction points for covalent or non-covalent binding.
One notable application lies in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid groups serve as ligands for metal ions, enabling the construction of porous materials with tailored properties. These materials have promising applications in drug delivery systems, where their porous nature allows for controlled release of bioactive molecules. Additionally, MOFs derived from 2-cyclohexylbutanedioic acid exhibit high surface areas and selective adsorption capabilities, making them candidates for gas storage and separation technologies.
The pharmaceutical industry has leveraged 2-cyclohexylbutanedioic acid in the design of prodrugs and chelating agents. Prodrug formulations enhance bioavailability by masking polar functional groups until metabolic activation occurs at the target site. The structural flexibility of this compound allows chemists to incorporate various pharmacophores while maintaining stability during storage and transit through biological systems. Similarly, its chelating properties have been exploited in radiopharmaceuticals, where it aids in targeting specific tissues for diagnostic imaging.
Recent studies highlight the compound's utility in bioconjugation chemistry. Researchers have demonstrated its use as a linker molecule to attach therapeutic proteins or nucleic acids to carrier systems. This approach enhances pharmacokinetic profiles by improving circulation time or facilitating cellular uptake. The robustness of 2-cyclohexylbutanedioic acid under various reaction conditions makes it an ideal candidate for such applications.
The agrochemical sector has also explored derivatives of 2-cyclohexylbutanedioic acid as intermediates for pesticides and herbicides. Its ability to interact with biological targets at multiple sites contributes to increased efficacy against resistant strains of pests. Furthermore, modifications to its structure can modulate environmental persistence, ensuring that residues degrade safely over time.
In conclusion, 2-cyclohexylbutanedioic acid (CAS No. 1489-63-0) is a versatile compound with broad applications across multiple industries. Its unique structural features enable innovative synthetic strategies and functional modifications that align with contemporary research trends. As advancements continue in medicinal chemistry and materials science, 2-cyclohexylbutanedioic acid is poised to play an increasingly pivotal role in developing next-generation therapeutics and functional materials.
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